molecular formula C15H20N2O3 B12200908 2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide

2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide

Cat. No.: B12200908
M. Wt: 276.33 g/mol
InChI Key: RFHADGOWLVWGAR-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide is a chemical compound with the molecular formula C15H20N2O3 It is characterized by the presence of an azepane ring, a benzamide group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide typically involves the reaction of 2-hydroxybenzamide with 2-chloro-N-(azepan-1-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzamide attacks the chloroacetamide, resulting in the formation of the oxoethoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the reaction include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as triethylamine (TEA) to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The azepane ring and benzamide group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Azepan-1-yl)-2-oxoethoxy]benzoic acid
  • 2-[2-(Azepan-1-yl)-2-oxoethoxy]benzaldehyde
  • 2-(Azepan-1-yl)ethyl methacrylate

Uniqueness

2-[2-(Azepan-1-yl)-2-oxoethoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethoxy]benzamide

InChI

InChI=1S/C15H20N2O3/c16-15(19)12-7-3-4-8-13(12)20-11-14(18)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H2,16,19)

InChI Key

RFHADGOWLVWGAR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)N

Origin of Product

United States

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